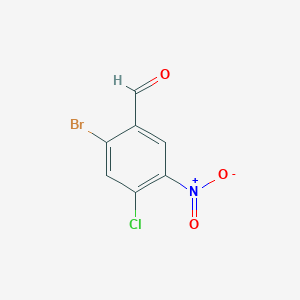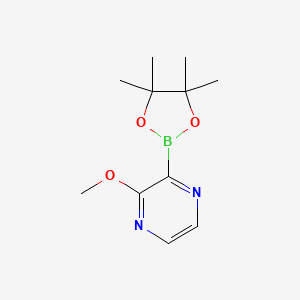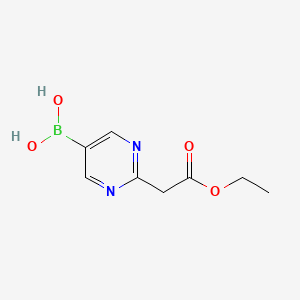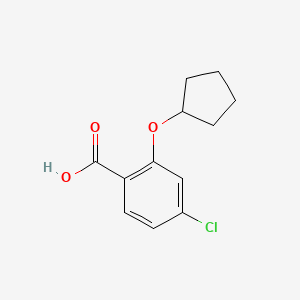
(R)-3-Amino-3-(3,5-dichlorophenyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
rel-(3R)-3-amino-3-(3,5-dichlorophenyl)propanamide: is a chemical compound characterized by the presence of an amino group and a dichlorophenyl group attached to a propanamide backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of rel-(3R)-3-amino-3-(3,5-dichlorophenyl)propanamide typically involves the reaction of 3,5-dichlorobenzoyl chloride with an appropriate amine under controlled conditions. The reaction is usually carried out in a solvent such as N,N-dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the amide bond .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions: rel-(3R)-3-amino-3-(3,5-dichlorophenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The dichlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: rel-(3R)-3-amino-3-(3,5-dichlorophenyl)propanamide is used as a building block in organic synthesis. It can be employed in the synthesis of more complex molecules and as a precursor for various functionalized derivatives .
Biology: In biological research, this compound can be used to study the effects of dichlorophenyl derivatives on biological systems. It may also serve as a ligand in binding studies or as a probe in biochemical assays .
Medicine: Its structural features make it a candidate for drug design and development, targeting specific biological pathways .
Industry: In the industrial sector, rel-(3R)-3-amino-3-(3,5-dichlorophenyl)propanamide can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for various industrial applications .
Mécanisme D'action
The mechanism of action of rel-(3R)-3-amino-3-(3,5-dichlorophenyl)propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
3,5-Dichlorobenzamide: Shares the dichlorophenyl group but differs in the amide structure.
3,5-Dichlorophenylpropanoic acid: Similar backbone but with a carboxylic acid group instead of an amide.
3,5-Dichlorobenzoyl chloride: Precursor in the synthesis of rel-(3R)-3-amino-3-(3,5-dichlorophenyl)propanamide.
Uniqueness: rel-(3R)-3-amino-3-(3,5-dichlorophenyl)propanamide is unique due to the presence of both an amino group and a dichlorophenyl group on the same propanamide backbone. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications .
Propriétés
Formule moléculaire |
C9H10Cl2N2O |
|---|---|
Poids moléculaire |
233.09 g/mol |
Nom IUPAC |
(3R)-3-amino-3-(3,5-dichlorophenyl)propanamide |
InChI |
InChI=1S/C9H10Cl2N2O/c10-6-1-5(2-7(11)3-6)8(12)4-9(13)14/h1-3,8H,4,12H2,(H2,13,14)/t8-/m1/s1 |
Clé InChI |
YPNUFGGHEBENFM-MRVPVSSYSA-N |
SMILES isomérique |
C1=C(C=C(C=C1Cl)Cl)[C@@H](CC(=O)N)N |
SMILES canonique |
C1=C(C=C(C=C1Cl)Cl)C(CC(=O)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{4-Methyl-7-oxabicyclo[2.2.1]heptan-1-yl}methanol](/img/structure/B13455224.png)
![tert-butyl N-{2-[(prop-2-yn-1-yl)carbamoyl]ethyl}carbamate](/img/structure/B13455238.png)
![Tert-butyl 2-{[2-(4-methylbenzenesulfonyl)-2-azabicyclo[2.1.1]hexan-4-yl]oxy}acetate](/img/structure/B13455244.png)
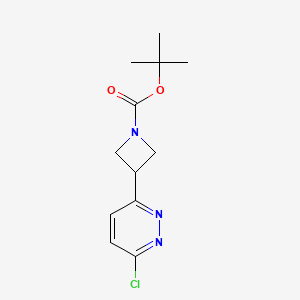
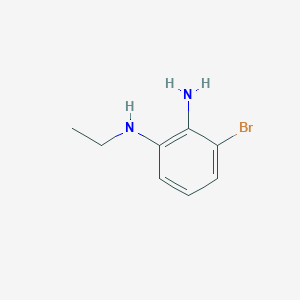
![2-amino-N-[2-(2,6-dioxo-3-piperidyl)-1-oxo-isoindolin-5-yl]acetamide](/img/structure/B13455259.png)
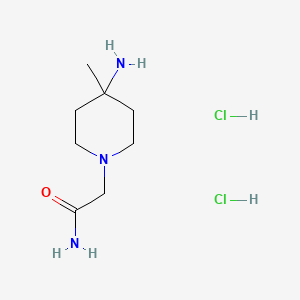
![1-[(Tert-butoxy)carbonyl]-3-[(methylsulfanyl)methyl]azetidine-3-carboxylicacid](/img/structure/B13455285.png)
![3-Methylimidazo[1,5-a]pyridin-6-amine dihydrochloride](/img/structure/B13455288.png)
![1-[(4-Chlorophenyl)methyl]pyrrolidine-2,3-dione](/img/structure/B13455292.png)
